![molecular formula C16H16Cl2O3 B5215089 1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene is a chemical compound. It is similar to 1,3-dichloro-2-((4-((2-chloro-4-methoxyphenoxy)methyl)benzyl)oxy)benzene, which has a linear formula of C21H17CL3O3 .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, Kobayashi and his team synthesized a related compound from 2,5-difluoro-4-bromonitrobenzene in seven steps, using the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .Wissenschaftliche Forschungsanwendungen
Pesticide and Herbicide Development
The compound’s chlorinated aromatic structure suggests potential use as a building block for designing agrochemicals. Researchers have explored its derivatives for their pesticidal and herbicidal activities. By modifying the substituents, scientists can fine-tune the compound’s biological effects, aiming for improved efficacy and reduced environmental impact .
Electrophilic Aromatic Substitution Reactions
Understanding the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions is crucial. The benzylic position (the carbon adjacent to the chlorine atoms) is susceptible to substitution. For instance, halogenation (e.g., bromination or chlorination) can occur at this position, leading to novel derivatives with altered properties .
Synthesis of Functionalized Anilines
The compound contains an aniline-like moiety (the aromatic ring with the attached amino group). Researchers have used it as a precursor for synthesizing functionalized anilines. These derivatives find applications in pharmaceuticals, dyes, and materials science. For example, modifying the amino group can yield aniline-based ligands for metal complexes or fluorescent dyes .
Benzylic Halides in Organic Synthesis
The benzylic halides (chlorine atoms) in this compound participate in various organic reactions. Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides follow an SN1 pathway. These reactions allow access to diverse functionalized benzene derivatives, including those with bioactive properties .
Material Science and Polymer Chemistry
Researchers have explored the incorporation of this compound into polymer matrices. Its chlorinated aromatic core can enhance material properties such as thermal stability, chemical resistance, and mechanical strength. By copolymerizing it with other monomers, scientists aim to create novel materials for applications like coatings, adhesives, and membranes .
Environmental Monitoring and Remediation
Given its chlorinated structure, this compound may serve as a model for studying environmental pollutants. Researchers investigate its fate in soil, water, and air, assessing its persistence, degradation pathways, and potential toxicity. Additionally, it could be used in remediation strategies for chlorinated aromatic contaminants .
Zukünftige Richtungen
Phenol derivatives, such as 1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research may focus on developing innovative synthetic methods for the preparation of complex phenol derivatives with functional groups that impart specific properties .
Eigenschaften
IUPAC Name |
1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-12-6-8-13(9-7-12)20-10-3-11-21-15-5-2-4-14(17)16(15)18/h2,4-9H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHXBHQDYXTMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)
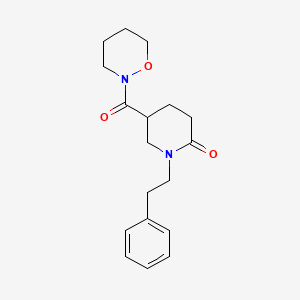
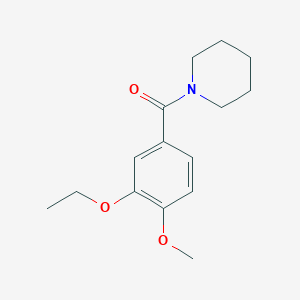
![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)

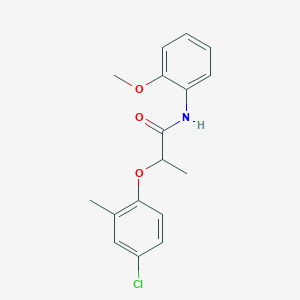
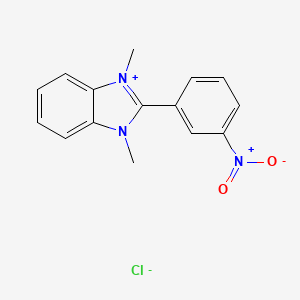
![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
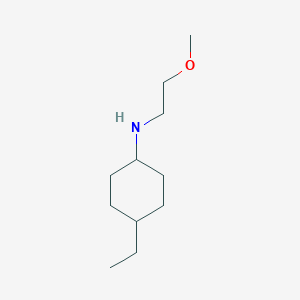
![N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)
![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)
![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)